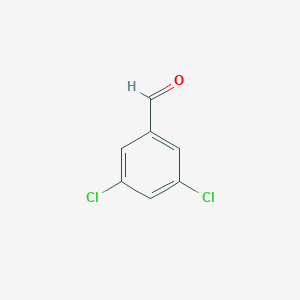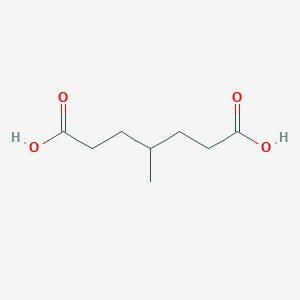
4-Methylpimelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpimelic acid is a dicarboxylic acid that is commonly used in various scientific research applications. This acid is synthesized through a variety of methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Methylpimelic acid is not entirely clear, but it is believed to inhibit bacterial growth by disrupting the cell membrane. This acid has been found to be particularly effective against gram-negative bacteria, which have a more complex cell membrane than gram-positive bacteria.
Biochemical and Physiological Effects:
In addition to its antibacterial properties, 4-Methylpimelic acid has been found to have several other biochemical and physiological effects. This acid has been found to increase the activity of certain enzymes, including glutathione peroxidase and catalase. Additionally, 4-Methylpimelic acid has been found to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methylpimelic acid in lab experiments is its ability to inhibit bacterial growth. This acid has been found to be particularly effective against Pseudomonas aeruginosa, which is a common pathogen that is difficult to treat with traditional antibiotics. However, one of the limitations of using 4-Methylpimelic acid is its potential toxicity. This acid has been found to be toxic at high concentrations and may cause harm to human cells.
Direcciones Futuras
There are several future directions for the use of 4-Methylpimelic acid in scientific research. One potential application is in the development of new antibacterial agents. This acid has been found to be particularly effective against gram-negative bacteria, which are notoriously difficult to treat with traditional antibiotics. Additionally, 4-Methylpimelic acid may have potential applications in the field of materials science, particularly in the synthesis of new polymers. Finally, further research is needed to better understand the mechanism of action and potential toxicity of 4-Methylpimelic acid.
In conclusion, 4-Methylpimelic acid is a dicarboxylic acid that has several scientific research applications. This acid is synthesized through a variety of methods and has been found to have several biochemical and physiological effects. While there are advantages to using 4-Methylpimelic acid in lab experiments, there are also limitations that must be considered. However, with further research, this acid may have potential applications in the development of new antibacterial agents and in the field of materials science.
Métodos De Síntesis
4-Methylpimelic acid can be synthesized through a variety of methods, including the oxidation of 4-methyladipic acid and the hydrogenation of 4-methylglutaric acid. The most common method of synthesis is the oxidation of 4-methyladipic acid using potassium permanganate. This method yields a high purity product and is relatively easy to perform.
Aplicaciones Científicas De Investigación
4-Methylpimelic acid has been extensively used in scientific research due to its ability to inhibit the growth of various bacterial strains. This acid has been found to be particularly effective against Pseudomonas aeruginosa, a common pathogen that causes infections in humans. Additionally, 4-Methylpimelic acid has been used in the synthesis of various polymers and has been found to have potential applications in the field of materials science.
Propiedades
Número CAS |
10200-27-8 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
4-methylheptanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-6(2-4-7(9)10)3-5-8(11)12/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
QPNPRTVIMXYXIQ-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)O)CCC(=O)O |
SMILES canónico |
CC(CCC(=O)O)CCC(=O)O |
Otros números CAS |
10200-27-8 |
Sinónimos |
4-methylpimelic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



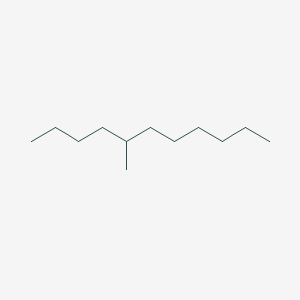

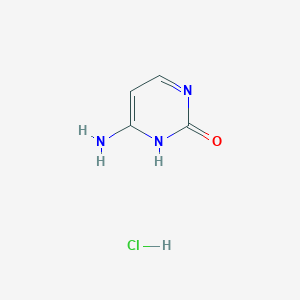



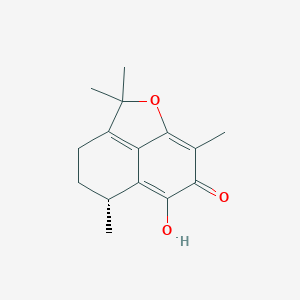
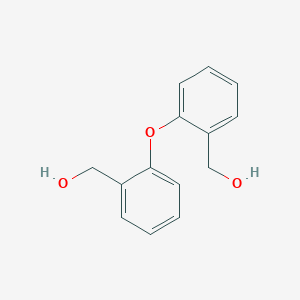

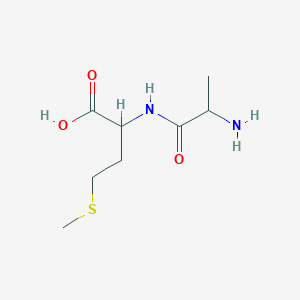
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)
![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)
![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)
